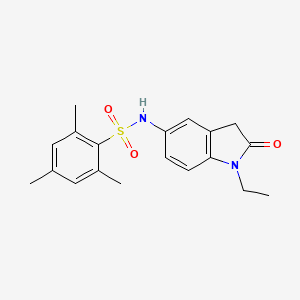

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-ethyl-2-oxoindoline core linked to a 2,4,6-trimethylbenzenesulfonamide group. The 2,4,6-trimethyl substitution on the benzene ring distinguishes it from related analogs, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-18(21)22)20-25(23,24)19-13(3)8-12(2)9-14(19)4/h6-10,20H,5,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLNVVNVBGUQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Ethylation: The indolinone core is then ethylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the ethylated indolinone with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified oxidation states.

Substitution: Formation of substituted products with new functional groups.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide are best understood through comparison with three closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity; †Predicted using computational tools due to lack of experimental data.

Key Comparative Insights

Substituent Effects on Hydrophobicity (logP):

- The target compound’s 2,4,6-trimethylbenzene group confers higher hydrophobicity (predicted logP ~3.2) compared to F721-0032 (logP 2.78) and F721-0023 (logP ~2.5). The additional methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- The methoxy group in F721-0032 introduces polarity, lowering logP relative to the target compound .

In contrast, F721-0023’s single 4-methyl group offers less steric hindrance, possibly enabling broader conformational flexibility . F743-0096’s tetrahydroquinoline core (vs. dihydroindole in the target) and 4,5-dimethyl/methoxy groups may alter target selectivity, though pharmacological data are lacking .

Polar Surface Area (PSA):

- The target’s lower PSA (~55 Ų vs. 64.26 Ų for F721-0032) suggests reduced hydrogen-bonding capacity, which could influence solubility and pharmacokinetic properties .

Synthetic Accessibility:

- Compounds with simpler substitution patterns (e.g., F721-0023) are synthesized in higher quantities (24 mg for F721-0032 vs. 1 mg for F721-0023), reflecting the challenges of introducing multiple methyl groups in the target compound .

Research Implications

The target compound’s unique 2,4,6-trimethylbenzenesulfonamide moiety positions it as a candidate for probing steric and hydrophobic interactions in drug design. Comparative studies with F721-0032 and F743-0096 highlight the trade-offs between lipophilicity, solubility, and synthetic feasibility. Further pharmacological profiling is required to validate its advantages over existing analogs.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its structural features and the biological properties associated with sulfonamides.

The compound's molecular formula is , with a molecular weight of 360.4 g/mol. Its structure includes an indole moiety that is known for various biological activities, including anti-inflammatory and anticancer properties. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.4 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. This mechanism makes them valuable in treating bacterial infections.

Anticancer Properties

The indole structure is often associated with anticancer activity. Compounds containing indole moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of indole have shown promising results against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines .

Cardiovascular Effects

Some studies have explored the effects of sulfonamide derivatives on cardiovascular health. For example, certain sulfonamides have been identified as potential inhibitors of endothelin receptors, which can be beneficial in managing pulmonary hypertension and cardiac hypertrophy . The specific effects of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide on cardiovascular systems remain to be fully elucidated but warrant further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial activity of various sulfonamide derivatives, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria compared to controls.

Case Study 2: Anticancer Activity

A study focused on the antiproliferative effects of indole-based compounds demonstrated that N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,6-trimethylbenzene-1-sulfonamide exhibited IC50 values in the micromolar range against MDA-MB-231 cells. This suggests potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.